Cas no 94-50-8 (Octyl benzoate)

Octyl benzoate structure
Octyl benzoate structure
Octyl benzoate
94-50-8
C15H22O2
234.333984851837
34749
66751

Octyl benzoate Properties

Names and Identifiers

    • octyl benzoate
    • Benzoesaeure-n-octylester
    • Benzoesaeure-octylester
    • Benzoic acid octyl ester
    • n-Octyl benzoate
    • Benzoic acid, octyl ester
    • 8JQ9R1SYRZ
    • VECVSKFWRQYTAL-UHFFFAOYSA-N
    • AK176070
    • octylbenzoate
    • n-octylbenzoate
    • NSC21846
    • SY040460
    • U004
    • 094O508
    • Q27894190
    • 1-Octyl benzoate
    • Benzoic acid 1-octanyl ester
    • Caprylyl benzoate
    • Dena PF 681
    • NSC 21846
    • Octyl alcohol, benzoate
    • 1-octyl benzoate
    • NSC-21846
    • DB-119971
    • capryl benzoate
    • DTXSID1059103
    • S10798
    • AKOS015915108
    • EINECS 202-339-1
    • CS-0162958
    • BENZOIC ACID 1-OCTANYL ESTER
    • UNII-8JQ9R1SYRZ
    • MFCD00995104
    • AS-17243
    • N-OCTYL BENZOAT
    • AI3-30501
    • DENA PF 681
    • CHEBI:156236
    • OCTYL ALCOHOL, BENZOATE
    • NS00021404
    • 94-50-8
    • SCHEMBL132523
    • CHEMBL118062
    • benzoic acid octyl ester
    • +Expand
    • N/A
    • VECVSKFWRQYTAL-UHFFFAOYSA-N
    • 1S/C15H22O2/c1-2-3-4-5-6-10-13-17-15(16)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3
    • O=C(C1C=CC=CC=1)OCCCCCCCC

Computed Properties

  • 234.16200
  • 0
  • 2
  • 9
  • 234.162
  • 17
  • 195
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 5.7
  • nothing
  • 0
  • 26.3

Experimental Properties

  • 4.20390
  • 26.30000
  • 1.491
  • 320.7°C at 760 mmHg
  • 135.2°C
  • 0.964

Octyl benzoate Security Information

Octyl benzoate Customs Data

  • 2916310090
  • China Customs Code:

    2916310090

    Overview:

    2916310090 Other benzoic acids and their salts and esters. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2916310090 other benzoic acid and its salts and esters.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Octyl benzoate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00GUCG-100mg
octyl benzoate
94-50-8 95%
100mg
$61.00
A2B Chem LLC
AH85024-100mg
Octyl benzoate
94-50-8 95%
100mg
$45.00
Aaron
AR00GUKS-250mg
octyl benzoate
94-50-8 95%
250mg
$37.00 2024-07-18
abcr
AB487236-1g
Octyl benzoate, 95%; .
94-50-8 95%
1g
€126.20
Alichem
A019097934-5g
Octyl Benzoate
94-50-8 95%
5g
$380.00 2023-08-31
Ambeed
A116245-250mg
Octyl Benzoate
94-50-8 95%
250mg
$40.0 2024-05-28
eNovation Chemicals LLC
D776383-1g
Octyl Benzoate
94-50-8 95%
1g
$110 2022-09-07
TRC
O272900-1g
Octyl Benzoate
94-50-8
1g
$184.00 2023-05-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTU576-250mg
Benzoic acid, octyl ester
94-50-8 95%
250mg
¥245.0
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1233598-5g
Octyl Benzoate
94-50-8 95%
5g
¥1421.00 2024-04-24

Octyl benzoate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ;  24 h, 25 °C
Reference
Mild organic base-catalyzed primary alcohol-selective aroylation reaction using N-aroylcarbazoles for underexplored prodrugs
Morita, Yasuaki; Kang, Bubwoong; Nakashima, Rubi; Shimizu, Yuki; Sakai, Asumi; et al, ChemRxiv, 2020, 1, 1-5

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine ,  Pyridinium, 2-chloro-1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneico… Solvents: Dimethylformamide ;  rt; 1 h, rt
1.2 Reagents: Water ;  5 min, rt
Reference
A fluorous Mukaiyama coupling reagent for a concise condensation reaction: utility of medium-fluorous strategy
Sugiyama, Yuya; Kurata, Yuki; Kunda, Yoko; Miyazaki, Atsushi; Matsui, Junko; et al, Tetrahedron, 2012, 68(20), 3885-3892

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine ,  Pyridinium, 2-chloro-1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneico… Solvents: Dimethylformamide ;  1 h, rt
1.2 Solvents: Water ;  5 min, rt
Reference
A development of concise amidation and esterification reactions using a medium fluorous Mukaiyama reagent
Matsugi, Masato; Hayashi, Toshiya; Hasebe, Shohei; Kunda, Yoko, Meijo Daigaku Sogo Kenkyusho Sogo Gakujutsu Kenkyu Ronbunshu, 2009, 8, 123-128

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine ,  Pyridinium, 2-chloro-1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneico… Solvents: Dimethylformamide ;  1 h, rt
1.2 Solvents: Water ;  5 min, rt
Reference
Fluorous N-alkyl-2-halopyridinium salt as condensation reagent
, Japan, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Triethylamine ,  Pyridinium, 2-chloro-1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneico… Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1 h, rt
1.2 Reagents: Water ;  5 min, rt
Reference
An alternative and facile purification procedure of amidation and esterification reactions using a medium fluorous Mukaiyama reagent
Matsugi, Masato; Suganuma, Misaki; Yoshida, Shoko; Hasebe, Shohei; Kunda, Yoko; et al, Tetrahedron Letters, 2008, 49(46), 6573-6574

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Triphenylphosphine (polymer-bound) ,  rel-1-[(1R,2R,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethyl] 2-[(1R,4R)-bicyclo[2.2.1]h… Catalysts: Grubbs' catalyst Solvents: Tetrahydrofuran
1.2 Solvents: Hexane
Reference
Impurity Annihilation: Chromatography-Free Parallel Mitsunobu Reactions
Barrett, Anthony G. M.; Roberts, Richard S.; Schroeder, Juergen, Organic Letters, 2000, 2(19), 2999-3001

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  20 min, rt
1.2 60 min, rt
Reference
Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride
Matsumoto, Kouichi; Shimazaki, Hayato; Miyamoto, Yu; Shimada, Kazuaki; Haga, Fumi; et al, Journal of Oleo Science, 2014, 63(5), 539-544

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Ceria ;  15 h, 180 °C
Reference
CeO2 as a versatile and reusable catalyst for transesterification of esters with alcohols under solvent-free conditions
Tamura, Masazumi; Hakim Siddiki, S. M. A.; Shimizu, Ken-ichi, Green Chemistry, 2013, 15(6), 1641-1646

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Bismuth triflate Solvents: Dichloromethane
Reference
Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3
Orita, Akihiro; Tanahashi, Chiaki; Kakuda, Atsushi; Otera, Junzo, Journal of Organic Chemistry, 2001, 66(26), 8926-8934

Synthetic Circuit 10

Reaction Conditions
Reference
The synthesis of esters under microwave irradiation using dry-media conditions
Loupy, Andre; Petit, Alain; Ramdani, Mohamed; Yvanaeff, Celine; Majboub, Mustapha; et al, Canadian Journal of Chemistry, 1993, 71(1), 90-5

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  1-Diazene-1,2-dicarboxylic acid, 1-[(4-chlorophenyl)methyl] 2-(1,1-dimethylethyl… Solvents: Dichloromethane ;  0 - 5 °C; 4 h, rt
Reference
Synthesis and application of a novel asymmetric azo reagent: 1-(tert-butyl)-2-(4-chlorobenzyl) azodicarboxylate (tBCAD)
Xie, Jian; Xu, Cai; Dai, Qianjin; Wang, Xiaozhong; Xu, Gang; et al, Tetrahedron, 2017, 73(35), 5321-5326

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Benzenamine, N-butyl-2,4-dinitro-, 4-methylbenzenesulfonate (1:1) Solvents: Isooctane ;  24 h, reflux
Reference
N-Butyl-2,4-dinitro-anilinium p-toluenesulfonate as a highly active and selective esterification catalyst
Sattenapally, Narsimha; Wang, Wei; Liu, Huimin; Gao, Yong, Tetrahedron Letters, 2013, 54(48), 6665-6668

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Poly(oxy-1,2-ethanediyl), α-[2-[1-(3-sulfopropyl)-1H-imidazolium-3-yl]ethyl]-ω-[… Solvents: Toluene ;  60 min, 80 °C
Reference
A facile and efficient protocol for esterification and acetalization in a PEG1000-D(A)IL/toluene thermoregulated catalyst-media combined systems
Wang, Yinglei; Zhi, Huizhen; Luo, Jun, Journal of Molecular Catalysis A: Chemical, 2013, 379, 46-52

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Diethylene glycol Catalysts: 2-Propanol, lanthanum(3+) salt Solvents: Hexane ;  1 h, rt
1.2 rt → 90 °C; 3 h, 90 °C
Reference
Lanthanum complexes, their uses as ester synthesis catalysts, and preparation of esters by transesterification using the complexes or lanthanum alkoxides and ligands
, Japan, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Trichloroacetamide ,  Triphenylphosphine Solvents: Dichloromethane ;  1 h, reflux
1.2 Reagents: 4-Methylpyridine ;  1 h, reflux
Reference
Cl3CCONH2/PPh3. A versatile reagent for synthesis of esters
Chantarasriwong, Oraphin; Jang, Doo Ok; Chavasiri, Warinthorn, Synthetic Communications, 2008, 38(16), 2845-2856

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Poly(oxy-1,2-ethanediyl), α-[2-[1-(3-sulfopropyl)-1H-imidazolium-3-yl]ethyl]-ω-[… Solvents: Toluene ;  1 h, 80 °C; 80 °C → rt
Reference
Synthesis of α,ω-bis[(3-sulfo propyl)-1H-imidazolium-1-yl]polyethylene glycol bis(hydrogen sulfate) and determination of its properties as thermomorphic ionic liquid and its activity as esterification catalyst
Zhi, Hui-Zhen; Luo, Jun; Ma, Wei; Lu, Chun-Xu, Gaodeng Xuexiao Huaxue Xuebao, 2008, 29(4), 772-774

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide ;  10 min, 75 °C
1.2 12 h, 75 °C
Reference
Scope and mechanistic insights into the use of tetradecyl(trihexyl)phosphonium bistriflimide: a remarkably selective ionic liquid solvent for substitution reactions
McNulty, James; Nair, Jerald J.; Cheekoori, Sreedhar; Larichev, Vladimir; Capretta, Alfredo; et al, Chemistry - A European Journal, 2006, 12(36), 9314-9322

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Phosphate Solvents: Toluene ;  48 h, reflux
Reference
Transesterification of methyl benzoate with alcohols catalyzed by natural phosphate
Bazi, Fathallaah; El Badaoui, Hanane; Sokori, Samira; Tamani, Soumia; Hamza, Mohamed; et al, Synthetic Communications, 2006, 36(11), 1585-1592

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide ;  10 min, 30 °C
1.2 12 h, 75 °C
Reference
A mild esterification process in phosphonium salt ionic liquid
McNulty, James; Cheekoori, Sreedhar; Nair, Jerald J.; Larichev, Vladimir; Capretta, Alfredo; et al, Tetrahedron Letters, 2005, 46(21), 3641-3644

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Perchloric acid ,  Hydrogen peroxide Catalysts: Tin oxide (SnO2) (sulfated) ;  4 h, 323 K
Reference
Facile oxidation of aldehydes to esters using S·SnO2/SBA-1-H2O2
Qian, Guang; Zhao, Rui; Ji, Dong; Lu, Gaomeng; Qi, Yanxing; et al, Chemistry Letters, 2004, 33(7), 834-835

Octyl benzoate Raw materials

Octyl benzoate Preparation Products

Octyl benzoate Suppliers

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(CAS:94-50-8)
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